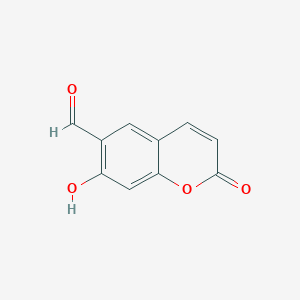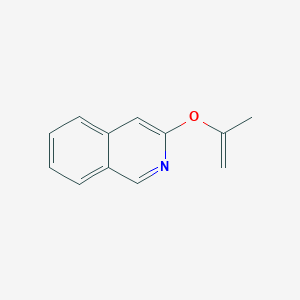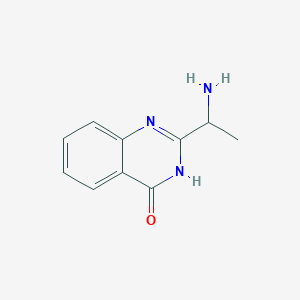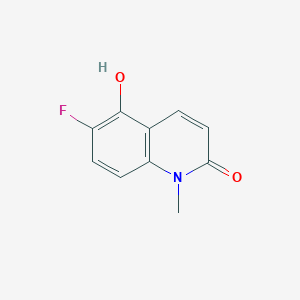
6-Formylumbelliferone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Formylumbelliferone is a derivative of umbelliferone, a naturally occurring coumarin. This compound is characterized by the presence of a formyl group at the sixth position of the umbelliferone structure. Coumarins, including umbelliferone derivatives, are known for their diverse biological activities and applications in various fields such as medicine, biology, and chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 6-formylumbelliferone is through the Duff reaction, which involves the formylation of umbelliferone. The reaction conditions typically include the use of hexamethylenetetramine and trifluoroacetic acid in a solvent such as acetic acid. The reaction is carried out at elevated temperatures to achieve the desired formylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization from solvents like ethanol, isopropanol, and acetonitrile are employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Formylumbelliferone undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl group at the seventh position can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: 6-Carboxyumbelliferone.
Reduction: 6-Hydroxymethylumbelliferone.
Substitution: Various substituted umbelliferone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Formylumbelliferone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Mécanisme D'action
The mechanism of action of 6-formylumbelliferone involves its interaction with specific molecular targets:
Protein Tyrosine Phosphatase 1B: Inhibition of this enzyme leads to improved insulin signaling and glucose uptake.
α-Glucosidase: Inhibition of this enzyme reduces the breakdown of carbohydrates into glucose, thereby lowering blood sugar levels.
Human Recombinant Aldose Reductase: Inhibition of this enzyme prevents the formation of sorbitol from glucose, which is beneficial in managing diabetic complications.
Comparaison Avec Des Composés Similaires
8-Formylumbelliferone: Another formylated derivative of umbelliferone, differing in the position of the formyl group.
Umbelliferone: The parent compound, known for its wide range of biological activities.
Comparison: 6-Formylumbelliferone is unique due to its specific formylation at the sixth position, which imparts distinct chemical and biological properties. Compared to 8-formylumbelliferone, this compound has shown promising antidiabetic potential and unique enzyme inhibition profiles .
Propriétés
Numéro CAS |
881-61-8 |
|---|---|
Formule moléculaire |
C10H6O4 |
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
7-hydroxy-2-oxochromene-6-carbaldehyde |
InChI |
InChI=1S/C10H6O4/c11-5-7-3-6-1-2-10(13)14-9(6)4-8(7)12/h1-5,12H |
Clé InChI |
YYVVBACXPUHKFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)OC2=CC(=C(C=C21)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Furo[3,2-c]pyridin-2-yl)propanoic acid](/img/structure/B11905746.png)


![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)

![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-](/img/structure/B11905779.png)
![Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate](/img/structure/B11905786.png)





